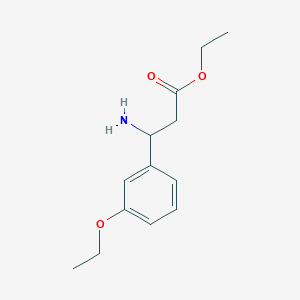![molecular formula C8H13NO3 B13508157 rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[45]decan-6-one is a spirocyclic compound that features a unique structural motif
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The reaction conditions often include the use of boron trifluoride etherate (BF3.OEt2) in dichloromethane (DCM) at low temperatures (around -40°C) to achieve high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4
Analyse Des Réactions Chimiques
Types of Reactions
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield spirocyclic ketones, while reduction can produce various spirocyclic alcohols.
Applications De Recherche Scientifique
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one has several scientific research applications:
Organic Synthesis: The unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s structural properties are explored for the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one exerts its effects involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby showing therapeutic potential in treating inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
1,6,9-trioxaspiro[4.5]decane: A spiroacetal compound with additional oxygen atoms in the ring system.
Uniqueness
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its potential as a kinase inhibitor also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(5S,9S)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C8H13NO3/c10-6-3-8(1-2-12-5-8)7(11)9-4-6/h6,10H,1-5H2,(H,9,11)/t6-,8-/m0/s1 |
Clé InChI |
KFYZSKFCUOZUOU-XPUUQOCRSA-N |
SMILES isomérique |
C1COC[C@@]12C[C@@H](CNC2=O)O |
SMILES canonique |
C1COCC12CC(CNC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)

![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)

![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)




aminehydrochloride](/img/structure/B13508152.png)
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)

![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
